N-(3,4-difluorophenyl)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-amine
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Overview
Description
N-(3,4-difluorophenyl)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features multiple fluorine atoms, which often contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-amine typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl groups. Key reagents include fluorinated benzene derivatives and piperidine. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the reactive fluorinated compounds. Techniques such as continuous flow chemistry might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-(3,4-difluorophenyl)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and specificity, potentially leading to significant biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-difluorophenyl)piperidin-3-amine
- N-(3,4-difluorophenyl)benzenesulfonamide
- N-(3,4-Difluorophenyl)3-boronobenzamide
Uniqueness
Compared to similar compounds, N-(3,4-difluorophenyl)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-amine stands out due to its unique combination of fluorinated phenyl and pyrazole groups. This structure can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4/c22-16-4-1-3-14(9-16)21-15(11-25-27-21)12-28-8-2-5-18(13-28)26-17-6-7-19(23)20(24)10-17/h1,3-4,6-7,9-11,18,26H,2,5,8,12-13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEMQOAXEHTFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(NN=C2)C3=CC(=CC=C3)F)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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